molecular formula C8H15N3O2S B6971766 1-(3-Propan-2-ylsulfonylpropyl)triazole

1-(3-Propan-2-ylsulfonylpropyl)triazole

Cat. No.: B6971766
M. Wt: 217.29 g/mol
InChI Key: FQTTURPMZODSPH-UHFFFAOYSA-N
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Description

1-(3-Propan-2-ylsulfonylpropyl)triazole is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their stability and versatility, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Propan-2-ylsulfonylpropyl)triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored due to its high efficiency and regioselectivity. The reaction involves the use of an alkyne and an azide, with copper(I) as the catalyst .

Industrial Production Methods

In industrial settings, the synthesis of triazoles can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of copper-on-charcoal as a heterogeneous catalyst has been shown to be effective in continuous flow synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-Propan-2-ylsulfonylpropyl)triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

1-(3-Propan-2-ylsulfonylpropyl)triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Propan-2-ylsulfonylpropyl)triazole involves its interaction with specific molecular targets. In biological systems, triazoles can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the case of antifungal and antibacterial applications, where the compound can inhibit the synthesis of essential cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Propan-2-ylsulfonylpropyl)triazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the propan-2-ylsulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-propan-2-ylsulfonylpropyl)triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S/c1-8(2)14(12,13)7-3-5-11-6-4-9-10-11/h4,6,8H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTTURPMZODSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCCN1C=CN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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